![molecular formula C5H3ClN4 B2934845 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 42399-82-6](/img/structure/B2934845.png)

5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

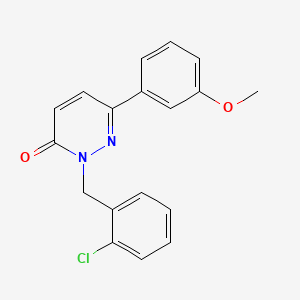

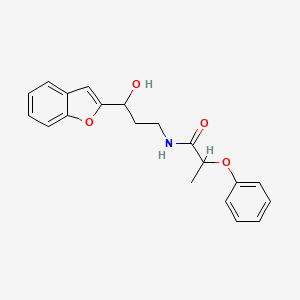

5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine is a chemical compound with the empirical formula C5H3ClN4 . It is a solid substance . The compound is part of the triazolopyrazine family, which is known for its wide application in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines, a class of compounds to which 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine belongs, has been achieved from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation . This process involves a direct metal-free oxidative N-N bond formation .Molecular Structure Analysis

The molecular structure of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine can be represented by the SMILES stringClc1nccc2ncnn12 . The InChI representation is 1S/C5H3ClN4/c6-5-7-2-1-4-8-3-9-10(4)5/h1-3H . The molecular weight of the compound is 154.56 . Physical And Chemical Properties Analysis

5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine is a solid substance . Its molecular weight is 154.56 . The compound’s empirical formula is C5H3ClN4 .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Applications

5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine is a key intermediate in the synthesis of various small molecule anticancer drugs. The compound has been synthesized from 2,3-dichloropyrazine through steps like substitution, acylation, cyclization, and chlorination reactions. This synthesis process is significant for the development of anticancer therapeutics, showing the compound's crucial role in medicinal chemistry research (Zhang et al., 2019).

Antibacterial and Antifungal Activity

Research into derivatives of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine, including pyrazoline and pyrazole derivatives, has demonstrated significant antibacterial and antifungal activities. These compounds have been tested against a variety of organisms, including E. coli and S. aureus, showcasing their potential in developing new antimicrobial agents (Hassan, 2013).

Cardiovascular Applications

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems has been explored for their coronary vasodilating and antihypertensive activities. Compounds derived from 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine demonstrated promising cardiovascular effects, indicating potential applications in treating cardiovascular diseases (Sato et al., 1980).

Heterocyclic Chemistry and Antimicrobial Activity

The compound's derivatives have been used to synthesize novel [1,2,4]triazolo[1,5-c]pyrimidine and pyrimido[1,6-b]-[1,2,4]triazine derivatives. These synthesized compounds were evaluated for antimicrobial activity, further emphasizing the chemical versatility and potential therapeutic applications of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine (El-Agrody et al., 2001).

Synthetic Methodologies and Chemical Transformations

Research has also focused on the facile synthesis of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazines, showcasing innovative synthetic methodologies that enable the creation of new compounds with potential applications in medicinal chemistry and material science (Mal et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-chloro-[1,2,4]triazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-1-7-2-5-8-3-9-10(4)5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCLGURGEZEJHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NC=N2)C=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2934762.png)

![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2934764.png)

![2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2934765.png)

![6-allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2934768.png)

![[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2934770.png)

![7-(furan-2-yl)-2-morpholino-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2934775.png)

![(2Z)-2-[(4-oxochromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2934776.png)

![7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B2934784.png)